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Compound of Interest

Compound Name: 1,2-Diphenylpropane

Cat. No.: B1197580

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,2-
diphenylpropane and its structural isomer, 1,3-diphenylpropane. The objective is to offer a
clear, data-driven cross-validation resource for the identification and characterization of these
compounds. The information presented is essential for researchers in organic synthesis,
medicinal chemistry, and drug development who require accurate structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,2-diphenylpropane and 1,3-
diphenylpropane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
1,2- i .
) ~7.10-7.30 Multiplet 10H Aromatic protons
Diphenylpropane
~2.85 Multiplet 1H Methine H (CH)
] Methylene H
~2.65-3.10 Multiplet 2H
(CH2)
~1.40 Doublet 3H Methyl H (CH3)
1,3- i .
) ~7.15-7.30 Multiplet 10H Aromatic protons
Diphenylpropane
~2.64 Triplet 4H Benzylic CHz
~1.97 Quintet 2H Central CH:z

Table 2: *C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
1,2-Diphenylpropane ~146.9, ~142.0 Aromatic C (quaternary)
~129.4, ~128.4, ~127.9, _

Aromatic CH

~126.8, ~126.1, ~125.9

~45.0 Methine C (CH)

~44.0 Methylene C (CH2)

~21.0 Methyl C (CHs)

1,3-Diphenylpropane 142.3 Aromatic C (quaternary)
128.4 Aromatic CH

128.2 Aromatic CH

125.7 Aromatic CH

36.1 Benzylic CH2

33.6 Central CHz

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber . .
Compound Intensity Assignment
(cm™)
1,2-Diphenylpropane 3080-3030 Medium-Weak Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch
) Aromatic C=C
1600, 1495, 1450 Medium-Strong ]
Bending
Monosubstituted
750, 695 Strong Phenyl Ring
Vibrations
1,3-Diphenylpropane 3085, 3062, 3026 Medium Aromatic C-H Stretch
2929, 2856 Strong Aliphatic C-H Stretch
Aromatic C=C
1603, 1495, 1453 Strong )
Bending
Monosubstituted
745, 697 Strong Phenyl Ring
Vibrations

Table 4: Mass Spectrometry (MS) Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)
1,2-Diphenylpropane 196 105, 91, 77[1]
1,3-Diphenylpropane 196 105, 92,91

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols represent standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry 5 mm NMR tube.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,
a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 30 degrees,
and a relaxation delay of 2 seconds. A larger number of scans is generally required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum and perform baseline correction.

o

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

o

For *H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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o Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR
crystal, ensuring good contact.

o Data Acquisition:
o Acquire the spectrum over a range of 4000 to 400 cm~1.
o Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectra are typically obtained using a mass spectrometer coupled
with a Gas Chromatography (GC) system.

o Sample Introduction: The sample is introduced into the ion source, often after separation by
GC.

« lonization: The sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
validation of a chemical compound like 1,2-diphenylpropane.
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Caption: Workflow for Spectroscopic Analysis of 1,2-Diphenylpropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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